7-(Difluoromethyl)-5-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has been identified in scientific literature as a potent and selective inhibitor of bromodomains. [ [], [] ] Bromodomains are protein interaction modules that recognize acetylated lysine residues and play crucial roles in various cellular processes, including gene transcription, chromatin remodeling, and signal transduction. The compound's role in scientific research primarily revolves around its use as a tool to investigate bromodomain-containing proteins, particularly those belonging to the bromodomain and extraterminal domain (BET) family. BET proteins are epigenetic readers that regulate gene expression by interacting with acetylated histones and recruiting transcriptional machinery. Dysregulation of BET proteins has been implicated in a wide range of diseases, including cancer, inflammation, and viral infection. Therefore, 7-(difluoromethyl)-5-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide serves as a valuable probe to elucidate the biological functions of BET proteins and explore their therapeutic potential.
7-(Difluoromethyl)-5-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide functions as a competitive inhibitor of bromodomains. [ [], [] ] It binds to the acetyl-lysine binding pocket of bromodomains, preventing the recognition and interaction of these domains with acetylated lysine residues on histone tails and other proteins. By disrupting the bromodomain-acetylated lysine interaction, the compound interferes with the recruitment of BET proteins to chromatin, leading to altered gene expression patterns and downstream cellular effects.
7-(Difluoromethyl)-5-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, specifically identified as Cpd16 and Cpd19 in two studies, has been investigated for its interactions with bromodomains. [ [], [] ] While the abstracts provide limited information about the specific applications, the focus appears to be on structural studies to understand how these compounds bind to the bromodomains of CREBBP and BRD4-BD1.
Cpd16 was crystallized with the CREBBP bromodomain. [ [] ] This likely provided insights into the specific interactions between the compound and the amino acid residues within the bromodomain's binding pocket. Understanding these interactions is crucial for designing more potent and selective bromodomain inhibitors.
Cpd19 was crystallized with both the CREBBP bromodomain and the BRD4-BD1 bromodomain. [ [] ] This suggests a comparative structural analysis was conducted, potentially revealing similarities and differences in the binding modes of Cpd19 to different bromodomains.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: